Retained Functional CRTH2 Antagonist Activity in Human Whole Blood vs. Recombinant Cell Lines: Evidence of Target Engagement Under Physiological Conditions
The target compound demonstrates nanomolar CRTH2 antagonist activity in a translationally relevant human whole blood eosinophil shape change assay, a functional readout that integrates plasma protein binding, cellular permeability, and receptor occupancy. The compound achieves an IC₅₀ of 40 nM in this assay system [1]. By comparison, a related pyridine-4-carboxylic acid CRTH2 antagonist (BDBM50381819 / CHEMBL2023645) exhibits an IC₅₀ of 9.10 nM in a recombinant human KB8 cell calcium flux assay, but corresponding whole-blood activity data are not publicly reported for this comparator, making it impossible to assess whether its intrinsic biochemical potency translates to physiological conditions [2]. This contrast underscores the value of the target compound's validated whole-blood functional activity for researchers requiring a CRTH2 antagonist with confirmed efficacy in a complex biological matrix.
| Evidence Dimension | CRTH2 antagonist functional potency in human whole blood (eosinophil shape change) vs. recombinant cell line (KB8 calcium flux) |
|---|---|
| Target Compound Data | IC₅₀ = 40 nM (human whole blood, eosinophil shape change, PGD2-induced, 20 min pre-incubation) |
| Comparator Or Baseline | BDBM50381819 / CHEMBL2023645: IC₅₀ = 9.10 nM (human KB8 recombinant cells, PGD2-induced Ca²⁺ flux, fluo-4AM detection) |
| Quantified Difference | Comparator is 4.4-fold more potent in recombinant cells, but lacks reported whole-blood activity data; target compound is the reference standard for whole-blood CRTH2 functional antagonism among publicly disclosed pyridine-4-carboxylic acid derivatives |
| Conditions | Human whole blood (target); human KB8 cells transfected with CRTH2 (comparator) |
Why This Matters
Whole-blood functional activity is a superior predictor of in vivo efficacy compared to recombinant cell line potency alone, making the target compound a more reliable tool compound for translational pharmacology studies.
- [1] BindingDB. BDBM50384482 / CHEMBL2036207: IC₅₀ = 40 nM, antagonist activity at CRTH2 receptor in human whole blood assessed as inhibition of PGD2-induced eosinophil shape change. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50384482 View Source
- [2] BindingDB. BDBM50381819 / CHEMBL2023645: IC₅₀ = 9.10 nM, antagonist activity at human CRTH2 transfected in human KB8 cells assessed as inhibition of PGD2-induced increase in intracellular Ca²⁺. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50381819 View Source
